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Compound of Interest

Compound Name:
6-Fluoro-4-nitroisobenzofuran-

1(3H)-one

Cat. No.: B572538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and biological relevance of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. This

compound is a key intermediate in the synthesis of potent Poly (ADP-ribose) polymerase

(PARP) inhibitors, such as talazoparib, which are at the forefront of targeted cancer therapies.

This document details experimental protocols for its synthesis, summarizes its physicochemical

and spectroscopic data, and illustrates its role in the broader context of DNA damage repair

pathways.

Molecular Structure and Properties
6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a substituted phthalide derivative characterized

by the presence of a fluorine atom at the 6-position and a nitro group at the 4-position of the

isobenzofuranone core.

Physicochemical Data
A summary of the key physicochemical properties of 6-Fluoro-4-nitroisobenzofuran-1(3H)-
one is presented in the table below. It is important to note that while some properties are well-
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documented, specific experimental values for melting point and solubility are not readily

available in the reviewed literature.

Property Value Source

Molecular Formula C₈H₄FNO₄ --INVALID-LINK--[1]

Molecular Weight 197.12 g/mol --INVALID-LINK--[1]

CAS Number 1207453-90-4 --INVALID-LINK--[1]

Appearance White solid --INVALID-LINK--

Purity ≥95-98%
--INVALID-LINK--, --INVALID-

LINK--[1][2]

Boiling Point 414.9 °C (Predicted) --INVALID-LINK--[3]

Melting Point Not available

Solubility Not available

Storage
Sealed in a dry place at room

temperature.
--INVALID-LINK--[2]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Fluoro-4-
nitroisobenzofuran-1(3H)-one.

Spectroscopy Data Source

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 8.24-8.27 (dd, 1H),

7.97-7.98 (dd, 1H), 5.74 (s,

2H)

--INVALID-LINK--[4]

LC-MS (ESI) m/z: 198 (M+1)⁺ --INVALID-LINK--[4]

¹³C NMR Not available

Infrared (IR)
Spectrum available but peak

data not detailed.
--INVALID-LINK--[5]
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Synthesis and Experimental Protocols
The synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a multi-step process that starts

from 5-fluoro-2-methylbenzoic acid. The overall workflow is depicted in the diagram below.

5-Fluoro-2-methylbenzoic acid 5-Fluoro-2-methyl-3-nitrobenzoic acid

Nitration
(HNO₃, H₂SO₄) Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Esterification
(SOCl₂, CH₃OH) Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

Bromination
(NBS, BPO, CCl₄) 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Cyclization
(1,4-Dioxane, H₂O)

Click to download full resolution via product page

Caption: Synthesis workflow for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

Step 1: Nitration of 5-Fluoro-2-methylbenzoic acid
Protocol: To a solution of concentrated sulfuric acid (700 mL) cooled to -5 to 0 °C, 5-fluoro-2-

methylbenzoic acid (80 g, 520 mmol) is added in portions. A mixture of concentrated nitric

acid (60.4 g, 624 mmol) in concentrated sulfuric acid (60 mL) is then added dropwise over

1.5 hours while maintaining the temperature at -5 to 0 °C. The reaction mixture is stirred for

an additional 2 hours at the same temperature. The completion of the reaction is monitored

by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate

(1:1). The reaction mixture is then poured into crushed ice with vigorous stirring. The

resulting precipitate is collected by filtration, dissolved in ethyl acetate, washed with brine,

dried over anhydrous sodium sulfate, and concentrated to yield crude 5-fluoro-2-methyl-3-

nitrobenzoic acid (54 g).

Step 2: Esterification of 5-Fluoro-2-methyl-3-
nitrobenzoic acid

Protocol: The crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) is dissolved in dry methanol

(500 mL) and cooled to 0 °C. Thionyl chloride (64.52 g, 542.3 mmol) is added dropwise. The

mixture is then heated to reflux for 16 hours. Reaction completion is monitored by TLC

(petroleum ether/ethyl acetate = 1:1). The solvent is removed under reduced pressure, and

the crude product is purified by silica gel column chromatography (eluting with petroleum

ether to petroleum ether/ethyl acetate = 50:1) to afford methyl 5-fluoro-2-methyl-3-

nitrobenzoate (28 g, 25% yield over two steps) as a white solid.
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Step 3: Bromination of Methyl 5-fluoro-2-methyl-3-
nitrobenzoate

Protocol: A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), N-

bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1

mmol) in carbon tetrachloride (400 mL) is heated to reflux overnight. Reaction completion is

monitored by TLC (petroleum ether/ethyl acetate = 15:1). Water (200 mL) is added, and the

carbon tetrachloride is removed under reduced pressure. The residue is extracted with

dichloromethane (3 x 200 mL). The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated to give crude methyl 2-(bromomethyl)-5-

fluoro-3-nitrobenzoate (36 g, 94% yield) as a brown oil.

Step 4: Cyclization to 6-Fluoro-4-nitroisobenzofuran-
1(3H)-one

Protocol: The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) is

dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for

4 days. Reaction completion is confirmed by TLC (petroleum ether/ethyl acetate = 15:1). The

1,4-dioxane is removed under reduced pressure. The residue is extracted with ethyl acetate

(4 x 300 mL). The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated. The crude product is purified by silica gel column

chromatography (eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate

= 5:1) to yield 6-fluoro-4-nitroisobenzofuran-1(3H)-one (19.2 g, 79% yield) as a white

solid.[4]

Role in Drug Development and Relevant Signaling
Pathways
6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a crucial building block in the synthesis of PARP

inhibitors, a class of targeted cancer drugs. The nitro group can be reduced to an amine, which

then serves as a handle for further chemical modifications to build the final complex drug

molecule.

The primary mechanism of action of PARP inhibitors is based on the concept of "synthetic

lethality". In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous
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recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These

cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to

repair single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired

SSBs, which, upon DNA replication, are converted into DSBs. The inability of BRCA-deficient

cells to repair these DSBs through HR results in genomic instability and cell death.

Normal Cell BRCA-Deficient Cancer Cell

DNA Single-Strand Break (SSB)

PARP Activation

Base Excision Repair (BER)

DNA Repair

DNA Single-Strand Break (SSB)

PARP Inhibition
(e.g., by Talazoparib)

Accumulation of SSBs

Blocks BER

DNA Replication

DNA Double-Strand Break (DSB)

Deficient Homologous Recombination (HR)

Genomic Instability & Cell Death
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Caption: PARP inhibition signaling pathway in BRCA-deficient cancer cells.

Conclusion
6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a synthetically important molecule with

significant relevance to the field of oncology drug development. Its well-defined synthesis and

the strategic placement of its functional groups make it an ideal precursor for the construction

of complex bioactive molecules. A thorough understanding of its chemical properties and

synthesis is essential for researchers and scientists working on the development of next-

generation PARP inhibitors and other targeted therapies. Further investigation into its

physicochemical properties, such as experimental melting point and solubility, would be

beneficial for process optimization and formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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